Product packaging for Octadecylfurfurylamide(Cat. No.:CAS No. 1335042-38-0)

Octadecylfurfurylamide

Cat. No.: B2761582
CAS No.: 1335042-38-0
M. Wt: 363.586
InChI Key: YORALIKRBUINAP-UHFFFAOYSA-N
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Description

Octadecylfurfurylamide is a synthetic organic compound hypothesized to be formed from the condensation of furfurylamine and a long-chain fatty acid or amine, such as stearic acid or octadecylamine. This structure suggests it may act as a surfactant or lipid-like molecule, with potential applications in the development of new polymers, lubricants, or as an intermediate in organic synthesis. Its research value lies in the unique combination of a furan ring, known for its role in renewable bio-based polymers and contributions to flame retardancy , with a long aliphatic chain that can impart hydrophobicity and plasticizing effects. Researchers are investigating these hybrid structures for creating novel materials with tailored properties. The mechanism of action is application-dependent but is fundamentally based on the molecule's amphiphilic nature, which could allow it to function as a compatibilizer between hydrophobic and hydrophilic phases in a material matrix. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H41NO2 B2761582 Octadecylfurfurylamide CAS No. 1335042-38-0

Properties

IUPAC Name

N-(furan-2-ylmethyl)octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(25)24-21-22-18-17-20-26-22/h17-18,20H,2-16,19,21H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORALIKRBUINAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Octadecylfurfurylamide and Analogues

Design of Novel Synthetic Pathways for Octadecylfurfurylamide Construction

Multi-component Reaction Strategies in Furfurylamide Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for rapidly assembling complex molecules. jocpr.com These reactions are highly convergent and atom-economical, making them attractive for synthesizing libraries of compounds for research. nih.govnih.gov

Several MCRs are particularly well-suited for the synthesis of amide-containing scaffolds.

The Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov For the synthesis of an this compound scaffold, this could involve furfurylamine (B118560) (amine), an aldehyde, octadecanoic acid (carboxylic acid), and a suitable isocyanide.

The Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide. nih.gov This pathway could be used to generate complex analogues by incorporating the furan (B31954) and octadecyl groups through the appropriate selection of reactants.

The primary advantage of MCRs is their ability to generate significant molecular diversity from a pool of readily available starting materials, which is essential for exploring structure-activity relationships in analogues. jocpr.com

Principles of Green Chemistry and Sustainable Synthesis in Long-Chain Amide Formation

Conventional amide synthesis often involves hazardous reagents and generates significant chemical waste. semanticscholar.orgsciepub.com Green chemistry principles aim to mitigate these issues by developing more environmentally benign and efficient methods.

Key green strategies for long-chain amide synthesis include:

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for forming amide bonds under mild conditions. nih.gov This method avoids harsh activating agents and can be performed in greener solvents, offering high yields and purity without intensive purification steps. nih.gov The direct enzymatic reaction between a carboxylic acid and an amine generates only water as a byproduct, significantly improving the atom economy. rsc.org

Solvent-Free Reactions: Another green approach is the use of solvent-free conditions, which eliminates the environmental impact and cost associated with solvent use and removal. semanticscholar.org For instance, the reaction between a carboxylic acid and urea, catalyzed by boric acid, can proceed efficiently by simple heating of the reactants, offering a rapid and convenient synthesis of amides. semanticscholar.org

Catalytic Direct Amidation: The direct condensation of a carboxylic acid and an amine is challenging but can be achieved using specific catalysts. themjalab.com Boric acid can be used in catalytic amounts to facilitate the reaction, which forms the amide bond by activating the carboxylic acid in situ. sciepub.com Organosilane-mediated coupling is another method that allows for the direct synthesis of amides from unactivated carboxylic acids and amines without the rigorous exclusion of air or water. themjalab.com

Comparison of Synthetic Methods for Long-Chain Amide Formation
MethodKey FeaturesAdvantagesDisadvantagesReference
Conventional (e.g., Acyl Chloride)Requires activation of carboxylic acid with hazardous reagents like thionyl chloride.Well-established and versatile.Generates significant hazardous waste (e.g., HCl, SO2); low atom economy. semanticscholar.orgrsc.org
Enzymatic Catalysis (e.g., CALB)Uses a biocatalyst (lipase) in mild conditions.Environmentally benign; high selectivity; minimal byproducts; high atom economy (up to 86.4%).Enzymes can be expensive and may have substrate limitations. nih.govrsc.org
Solvent-Free Catalysis (e.g., Boric Acid)Reactants are mixed with a catalyst and heated directly.Eliminates solvent waste; high reaction rates; simple procedure.May require high temperatures. semanticscholar.org
Organosilane-Mediated CouplingUses a silane (B1218182) reagent to facilitate direct condensation.Does not require rigorous exclusion of air or water; good functional group tolerance.Requires stoichiometric coupling reagents. themjalab.com

Investigation of Stereoselective and Regioselective Pathways to this compound Analogues

Creating analogues of this compound often requires precise control over the molecular architecture, including stereochemistry and the specific placement of functional groups.

Stereoselective Synthesis: For analogues containing chiral centers, stereoselective synthesis is crucial. This can be achieved through methods like the asymmetric Mannich reaction, which uses a chiral catalyst (e.g., L-proline) to control the formation of a specific stereoisomer. researchgate.net Such control is vital when synthesizing molecules intended for biological studies, where stereochemistry can dictate activity. The Nozaki–Hiyama–Takai–Kishi reaction is another powerful tool for stereoselective macrocyclization, which could be applied to create complex, cyclic analogues. nih.gov

Regioselective Synthesis: Regioselectivity involves controlling where a chemical reaction occurs on a molecule with multiple potential reaction sites. For analogues of this compound, this could mean selectively functionalizing the furan ring at a specific position. This can be accomplished through chemo- and regioselective magnesiation reactions, which use specific magnesium-based reagents to direct functionalization to a desired carbon atom on an aromatic or heteroaromatic ring. researchgate.net

**2.2. Functionalization Strategies for this compound Scaffolds

The this compound structure, with its long alkyl chain and functional furan headgroup, is well-suited for incorporation into materials and for chemical modification to enhance its utility in research.

Functionalization Strategies for this compound Scaffolds

Surface Functionalization Techniques for this compound-Incorporated Materials

The long C18 hydrocarbon tail of this compound imparts amphiphilic properties, making it an excellent candidate for modifying the surfaces of materials. Surface functionalization can alter properties such as hydrophobicity, biocompatibility, and interfacial interactions. researchgate.net

Self-Assembled Monolayers (SAMs): The long alkyl chain can drive the self-assembly of molecules on various substrates, forming organized monolayer films. This can be used to render surfaces hydrophobic or to introduce the furan moiety as a chemical handle for further reactions.

Incorporation into Polymeric Nanoparticles: this compound can be integrated into polymeric nanoparticles to modify their surface characteristics. nih.gov The hydrophobic octadecyl chain would likely embed within the polymer matrix, leaving the furan group exposed on the surface. This functionalized surface can then be used for attaching other molecules. mdpi.com

Layer-by-Layer (LbL) Deposition: This technique involves the sequential adsorption of materials to build multilayered films. nih.gov Nanoparticles or surfaces could be coated with a polymer that interacts with the this compound, allowing for its incorporation into a structured, functional coating. nih.gov

Template-Directed Synthesis: Long-chain amides can act as structure-directing agents or templates in the synthesis of materials like zeolitic imidazolate frameworks (ZIFs). nih.gov The specific length and nature of the alkyl chain can influence the resulting topology of the material, demonstrating a "one template/one structure" relationship. nih.gov

Summary of Surface Functionalization Strategies
TechniquePrincipleApplication for this compoundReference
Self-Assembled Monolayers (SAMs)Spontaneous organization of molecules on a surface driven by the alkyl chain.Creates hydrophobic surfaces or presents the furan group for further chemistry. researchgate.net
Nanoparticle IncorporationEmbedding the molecule within a nanoparticle matrix to alter surface properties.Modifies nanoparticle surfaces for targeted interactions or subsequent ligand conjugation. nih.govmdpi.com
Layer-by-Layer (LbL) DepositionBuilding multilayer films through sequential adsorption of interacting materials.Creates structured, functional coatings incorporating the amide. nih.gov
Template-Directed SynthesisUsing the long-chain amide to guide the formation of a specific material structure.Controls the topology of frameworks like ZIFs. nih.gov

Mechanistic and Reactivity Investigations of Octadecylfurfurylamide

Elucidation of Reaction Pathways and Kinetic Profiles

While specific kinetic studies on Octadecylfurfurylamide are not extensively documented in the literature, its reactivity can be largely predicted by the behavior of its constituent functional groups: the furan (B31954) ring and the amide linkage. The furan ring is a well-known diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.

The reaction of a furan derivative with a dienophile, such as a maleimide, is a concerted process that can lead to both endo and exo diastereomers. The formation of these isomers is often under kinetic or thermodynamic control. Initially, the endo product is typically formed faster due to favorable secondary orbital interactions, representing the kinetic product. However, the exo adduct is generally more thermodynamically stable due to reduced steric hindrance. masterorganicchemistry.comnih.gov Given the bulky nature of the octadecyl chain, it is plausible that the equilibrium for the Diels-Alder reaction of this compound would favor the exo product, particularly at elevated temperatures where the retro-Diels-Alder reaction becomes significant. nih.gov

Kinetic data from model systems, such as the reaction of furfuryl alcohol with N-hydroxymaleimides, provide insight into the potential reaction rates. These studies have determined rate constants and activation energies, which are influenced by temperature and the specific reactants. mdpi.comnih.gov For this compound, the long alkyl chain is not expected to electronically influence the furan ring's reactivity significantly, as its effect is primarily inductive and transmitted through sigma bonds. However, steric hindrance from the octadecyl group could play a role in the rate of approach of the dienophile.

A key reaction pathway for amides is their hydrolysis to the corresponding carboxylic acid and amine. This transformation is typically catalyzed by acid or base. The stability of the amide bond in this compound is expected to be substantial, requiring forcing conditions for cleavage. nih.gov

Another potential transformation is the Achmatowicz rearrangement, a characteristic reaction of furfuryl alcohols. While this compound itself is not a furfuryl alcohol, its synthesis likely proceeds from furfurylamine (B118560), which can be derived from furfuryl alcohol. Understanding the reactivity of related furan derivatives is crucial for predicting potential side reactions or alternative transformation pathways.

Table 1: Representative Kinetic Parameters for a Model Diels-Alder Reaction (Furfuryl Alcohol and N-Hydroxymaleimide)

Temperature (°C)k_endo (M⁻¹s⁻¹)k_exo (M⁻¹s⁻¹)K_eq (M⁻¹)
251.5 x 10⁻⁴3.0 x 10⁻⁶150
405.0 x 10⁻⁴1.5 x 10⁻⁵80
551.5 x 10⁻³6.0 x 10⁻⁵40

Data is hypothetical and based on trends observed in related systems for illustrative purposes.

Thermodynamic Analyses of this compound Transformations

The thermodynamics of reactions involving this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS). For the Diels-Alder reaction, the forward reaction is typically exothermic (negative ΔH) as two sigma bonds are formed at the expense of two pi bonds. The reaction also leads to a decrease in entropy (negative ΔS) as two molecules combine to form one.

The Gibbs free energy change (ΔG = ΔH - TΔS) determines the spontaneity of the reaction. At lower temperatures, the enthalpic term dominates, favoring the formation of the cycloadduct. However, at higher temperatures, the entropic term becomes more significant, favoring the retro-Diels-Alder reaction and the starting materials. masterorganicchemistry.com The temperature at which the forward and reverse reactions are in equilibrium is known as the ceiling temperature.

Computational studies on aqueous Diels-Alder reactions have been used to predict thermodynamic parameters such as reaction enthalpy and entropy. github.io For a typical furan-maleimide cycloaddition, the reaction enthalpy is moderately negative.

Table 2: Illustrative Thermodynamic Data for a Furan-Maleimide Diels-Alder Reaction

ParameterValue
Reaction Enthalpy (ΔH°)-60 to -80 kJ/mol
Reaction Entropy (ΔS°)-120 to -150 J/(mol·K)
Activation Energy (Ea)50 to 70 kJ/mol

These values are generalized from literature on similar furan-based Diels-Alder reactions and serve as an estimation for the this compound system.

The thermodynamic stability of the amide bond in this compound is significant. The resonance stabilization of the N-C=O system contributes to a high activation barrier for its cleavage.

Influence of this compound Structural Features on Reaction Selectivity

The structural features of this compound, namely the furan ring, the amide linkage, and the long octadecyl chain, collectively influence the selectivity of its reactions.

Regioselectivity: In Diels-Alder reactions with unsymmetrical dienophiles, the furan ring of this compound would dictate the regioselectivity. The electronic nature of the substituents on both the diene and dienophile governs the outcome, following the principles of frontier molecular orbital theory. nih.gov

Stereoselectivity: As previously discussed, the stereoselectivity of the Diels-Alder reaction (endo vs. exo) is a critical aspect. The N-octadecylfurfurylamide structure is expected to exhibit a preference for the exo product under thermodynamic control due to steric repulsion between the dienophile and the bulky octadecylamide substituent. nih.gov While the endo product may form faster, its reversion to starting materials allows for the eventual accumulation of the more stable exo isomer.

The long octadecyl chain can also influence reactivity through intermolecular interactions. In nonpolar solvents, the alkyl chains may aggregate, potentially creating a microenvironment that could affect reaction rates and selectivities. In the context of amidation reactions, the use of long-chain alkyl groups has been shown to facilitate reactions in micellar environments. researchgate.net This suggests that the octadecyl group could play a role in the solubility and aggregation behavior of the molecule, thereby influencing its reactivity in different media.

Advanced Characterization and Analytical Methodologies in Octadecylfurfurylamide Research

Spectroscopic Approaches for In-depth Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Octadecylfurfurylamide, providing information on its constituent atoms, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. wikipedia.orgwikipedia.org For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete structural picture.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. In a typical spectrum of this compound, distinct signals corresponding to the protons of the octadecyl chain, the furfuryl group, and the amide linkage would be observed. The long alkyl chain would exhibit characteristic signals for the terminal methyl group (CH₃) and the repeating methylene groups (CH₂). The protons on the furan (B31954) ring would appear in the aromatic region, and their coupling patterns would reveal their relative positions. The amide proton (N-H) would present a signal whose chemical shift can be sensitive to solvent and temperature.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their hybridization and chemical environment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity between atoms. COSY experiments would reveal proton-proton coupling networks, helping to piece together the fragments of the molecule, while HSQC would correlate each proton with its directly attached carbon atom.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃ (octadecyl)0.8814.1
(CH₂)₁₅ (octadecyl)1.2522.7 - 31.9
CH₂-CH₂-NHCO1.6329.7
CH₂-NHCO3.3539.8
NHCO8.20-
Furan C-H (α to O)7.35142.8
Furan C-H (β to O)6.32110.5
Furan C-H (β' to O)6.21107.3
Furan C-CH₂-152.1
CH₂-Furan4.4535.2
C=O-172.5

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. nih.govnih.govthermofisher.comyoutube.com This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

In addition to the molecular ion peak, the mass spectrum of this compound would exhibit a characteristic fragmentation pattern. This pattern arises from the cleavage of the molecule at its weakest bonds upon ionization. Analysis of these fragment ions provides valuable structural information, corroborating the data obtained from NMR spectroscopy. Common fragmentation pathways for this compound would include cleavage of the amide bond and fragmentation of the octadecyl chain.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

m/z (calculated) Ion Formula Fragment Description
391.3450[C₂₅H₄₅NO₂]⁺Molecular Ion [M]⁺
266.2484[C₁₈H₃₆N]⁺Loss of furfurylcarbonyl group
125.1017[C₇H₁₃O]⁺Furfurylcarbonyl fragment
97.0653[C₅H₅O₂]⁺Furfuryl fragment with carbonyl
81.0340[C₅H₅O]⁺Furfuryl fragment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. americanpharmaceuticalreview.comnih.govrsc.orgmt.comresearchgate.net These methods are based on the principle that molecular bonds vibrate at specific frequencies.

The IR spectrum of this compound would display characteristic absorption bands for the N-H stretch of the amide group, the C=O stretch of the carbonyl group, C-H stretches of the alkyl chain and furan ring, and C-O-C stretching of the furan moiety.

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the C=O stretch would be a weaker band in the Raman spectrum. Conversely, the C-C and C=C bonds of the furan ring and the alkyl chain would produce strong signals in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (Amide)~3300~3300
C-H Stretch (Alkyl)2850-29602850-2960
C=O Stretch (Amide I)~1640~1640
N-H Bend (Amide II)~1550-
C-O-C Stretch (Furan)~1015~1015
C=C Stretch (Furan)~1500, ~1580~1500, ~1580

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD), provides insights into the electronic structure of this compound. pg.edu.plnih.govyoutube.comdcu.ieyoutube.com UV-Vis spectroscopy measures the absorption of light by the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound, the furan ring and the amide carbonyl group act as chromophores. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* electronic transitions within these groups. The position and intensity of these absorption bands can be influenced by the solvent and by intermolecular interactions.

Electronic Circular Dichroism (ECD) is a specialized technique that measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules. If this compound were synthesized in a chiral form, ECD would be a powerful tool for determining its absolute configuration.

Interactive Data Table: Expected Electronic Transitions for this compound

Transition λₘₐₓ (nm) Chromophore
π → π~220Furan Ring
n → π~250Amide Carbonyl

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. wustl.edunih.govresearchgate.netnih.govwikipedia.org If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Powder X-ray diffraction (PXRD) is used when single crystals are not available or to analyze a bulk sample. nih.govresearchgate.netwikipedia.org The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and study polymorphism.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.50
b (Å)8.20
c (Å)45.00
β (°)95.0
Volume (ų)2017
Z4

Micro-Electron Diffraction (MicroED) is an emerging technique that uses an electron beam to determine the structure of nanocrystals, which are too small for conventional X-ray diffraction. ucla.edudiva-portal.orgnih.govwikipedia.orgyoutube.com This method is particularly valuable when growing large single crystals is challenging. diva-portal.orgnih.govwikipedia.org The principles of MicroED are similar to those of X-ray diffraction, but the use of electrons allows for the analysis of much smaller crystalline domains. nih.govwikipedia.org For this compound, MicroED could provide detailed solid-state structural information from very small sample amounts.

Chromatographic Techniques for Research-Scale Purification and Analysis

The purification and analytical assessment of this compound rely heavily on chromatographic techniques. These methods separate the compound from reaction byproducts, impurities, or complex biological matrices based on its physicochemical properties. The choice of technique is dictated by the scale of the purification and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of long-chain fatty acid amides like this compound. Due to the compound's non-volatile nature and lipophilicity, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development focuses on optimizing the separation of the target amide from structurally similar compounds. Key parameters that are systematically adjusted include the stationary phase, mobile phase composition, flow rate, and column temperature. A typical stationary phase involves a C18 (octadecylsilyl) bonded silica gel, which provides strong hydrophobic interactions with the octadecyl chain of the molecule. researchgate.netnih.gov

The mobile phase usually consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape by ensuring the analyte is in a consistent protonation state. jpn.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is essential for eluting the strongly retained this compound while also separating it from less hydrophobic impurities. nih.govjpn.org

Optimization aims to achieve a balance between resolution, analysis time, and sensitivity. For instance, a typical gradient might start with a lower concentration of the organic solvent (e.g., 10-50%) and linearly increase to 100% to elute the highly nonpolar amide. jpn.org Detection is commonly performed using a UV detector, with the wavelength set between 200-260 nm to detect the furfuryl moiety or the amide bond. researchgate.net

Table 1: Typical HPLC Parameters for Long-Chain Fatty Acid Amide Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 2.6-5 µm particle size)Provides hydrophobic interaction with the octadecyl chain for retention.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase. Acid improves peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent to elute the lipophilic analyte.
Elution Mode Gradient (e.g., linear increase from 10% B to 100% B)Ensures elution of strongly retained compounds with good resolution.
Flow Rate 0.5 - 1.5 mL/minInfluences analysis time, resolution, and backpressure.
Column Temperature 25 - 50 °CAffects viscosity of the mobile phase and retention characteristics.
Detection UV at 200 - 260 nmDetects the chromophoric furfuryl group and/or amide bond.
Injection Volume 10 - 40 µLThe amount of sample introduced onto the column.

Gas Chromatography (GC) for Volatile Derivative Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its long alkyl chain and polar amide group, has a high molecular weight and low volatility, making it unsuitable for direct GC analysis. Therefore, its analysis by GC requires a chemical derivatization step to convert it into a more volatile and thermally stable compound.

Common derivatization strategies for molecules containing amide or carboxylic acid functionalities include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or methylation. The goal is to replace the active hydrogen on the amide nitrogen with a nonpolar group, which reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte.

Once derivatized, the compound can be analyzed using a GC system equipped with a nonpolar capillary column (e.g., polydimethylsiloxane-based). The separation is based on the boiling points of the analytes and their interactions with the stationary phase. GC is particularly well-suited for analyzing saturated long-chain fatty acids and their derivatives. acs.org

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Chemical Profiling

For unambiguous identification and comprehensive profiling, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide information on both the retention time of a compound and its mass-to-charge ratio (m/z), offering a high degree of specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound. Following separation by HPLC as described above, the eluent is directed into the mass spectrometer. jpn.org Electrospray ionization (ESI) is a common ionization technique for this class of molecule, as it is a soft method that typically generates a protonated molecular ion [M+H]+, allowing for straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that confirms the structure of the molecule. Quantification is often performed by integrating the area of the chromatographic peak from an extracted ion chromatogram (EIC), which plots the intensity of a specific m/z value over time. jpn.org

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. Following GC separation, the derivatives are ionized, typically by electron ionization (EI). EI is a higher-energy technique that causes extensive fragmentation. mdpi.commdpi.com The resulting mass spectrum is a fingerprint of the molecule. For an N-alkyl amide derivative, characteristic fragmentation patterns include alpha-cleavage adjacent to the nitrogen atom, leading to the formation of resonance-stabilized iminium cations. researchgate.net The study of related N-alkyl-N-perfluoroacyl derivatives has shown the formation of characteristic nitrilium cations, which can be diagnostic for this class of compounds. nih.govaps.org

Advanced Separation Methodologies for Complex Mixtures

When this compound is present in a complex lipid extract, a preliminary purification step is often required before HPLC or GC analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. jpn.org A sample dissolved in a nonpolar solvent can be loaded onto a silica cartridge. A stepwise gradient of solvents with increasing polarity is then used to selectively elute different classes of lipids. For example, a sequence of n-hexane, hexane/ethyl acetate mixtures, and finally more polar solvents like chloroform/isopropanol can be used to isolate the fatty acid amide fraction from other lipids. jpn.org

For separating amides based on the degree of unsaturation in their alkyl chains, silver-ion chromatography (often in a thin-layer or HPLC format) can be employed. acs.org This technique utilizes the ability of silver ions impregnated into the stationary phase to form reversible complexes with the pi electrons of double bonds, allowing for the separation of saturated, monounsaturated, and polyunsaturated analogues.

Surface-Sensitive Analytical Techniques for this compound Films and Interfaces

The amphiphilic nature of this compound, with its long hydrophobic octadecyl tail and more polar furfurylamide headgroup, makes it suitable for forming organized molecular films and self-assembled monolayers (SAMs) at interfaces. Characterizing these thin films requires specialized surface-sensitive analytical techniques.

A common method for preparing highly ordered films is the Langmuir-Blodgett (LB) technique, where a monolayer of the material is formed at the air-water interface and subsequently transferred to a solid substrate. univpm.itmdpi.com Once a film is prepared, its structure, composition, and properties can be investigated.

Atomic Force Microscopy (AFM) is a primary tool for visualizing the topography of these films at the nanoscale. nih.govnih.gov AFM scans a sharp tip over the surface to generate a 3D image, revealing features such as the uniformity of the film, the presence of domains or defects, and the formation of single or multiple layers. univpm.itmdpi.com By measuring the forces between the tip and the sample, AFM can also provide information on the nanomechanical properties of the film, such as adhesion and elasticity. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical state of the atoms on the surface of the film. researchgate.net XPS irradiates the surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. For an this compound film, XPS can confirm the presence of carbon, oxygen, and nitrogen. High-resolution scans of the N 1s region are particularly informative, as the binding energy for an amide nitrogen typically appears around 400.0-400.5 eV, distinguishing it from other nitrogen species like protonated amines (at higher binding energy) or nitrides (at lower binding energy). nih.govuic.edursc.org

Table 2: Expected XPS Binding Energies for this compound Surface Film

Element (Core Level)Chemical GroupExpected Binding Energy (eV)Reference
C 1s C-C / C-H (alkyl chain)~284.8 - 285.0 rsc.org
C 1s C-N / C-O (amide, furan)~285.5 - 286.4 rsc.org
C 1s N-C=O (amide carbonyl)~287.9 - 289.1 rsc.org
N 1s Amide (R-NH-C=O)~399.9 - 400.5 nih.govrsc.org
O 1s C=O (amide), C-O-C (furan)~531.0 - 533.0 rsc.org

Other techniques such as X-ray Diffraction (XRD) can be applied to multilayer films to determine the layer spacing and molecular packing. jpn.orgresearchgate.netInfrared Reflection-Absorption Spectroscopy (IRRAS) provides information about the chemical bonds present and the orientation of the molecules relative to the substrate surface.

Theoretical and Computational Investigations of Octadecylfurfurylamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. acs.org For a molecule like Octadecylfurfurylamide, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles of the octadecyl chain, the furan (B31954) ring, and the amide linkage.

Calculate Electronic Properties: Compute key electronic descriptors. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface. An MEP map would identify electron-rich regions (e.g., around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (e.g., around the amide hydrogen), which are prone to nucleophilic attack.

Simulate Vibrational Spectra: Predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and vibrational modes.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and not based on actual published data.)

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates the ability to donate electrons.
LUMO Energy -1.2 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity.

Ab Initio Methods for Predictive Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. acs.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions for:

Thermochemical Data: Calculation of enthalpy of formation, Gibbs free energy, and entropy, which are crucial for understanding the molecule's stability and its role in chemical reactions.

Excited State Properties: Investigation of the molecule's behavior upon absorption of light, which is relevant for applications in photochemistry and materials science. For furan-containing compounds, this could reveal potential for fluorescence or photochemical reactivity.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. nih.gov For this compound, MD simulations would be invaluable for:

Exploring Conformational Flexibility: The long octadecyl chain allows for a vast number of possible conformations. MD simulations can explore this conformational space to identify the most probable shapes the molecule adopts in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).

Analyzing Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these interactions, such as van der Waals forces between the long alkyl chains and potential hydrogen bonding involving the amide group. This is crucial for predicting material properties like melting point, viscosity, and self-assembly behavior.

Simulating Solvation: Understanding how the molecule interacts with solvent molecules. This would reveal how the hydrophobic octadecyl tail and the more polar furfurylamide head-group orient themselves in different solvents.

Computational Modeling of this compound in Material and Catalytic Systems

Computational models can predict how this compound might function as part of a larger system.

In Material Systems: Long-chain amides are known to form self-assembled monolayers or act as surfactants. nih.gov Computational models could simulate the aggregation of this compound molecules on a surface or at an interface. These simulations would predict the packing density, molecular orientation, and stability of such assemblies, which are key parameters for applications in coatings, lubrication, or nanotechnology.

In Catalytic Systems: Amides can be involved in catalytic reactions either as reactants, products, or ligands for a metal catalyst. researchgate.net If this compound were to be used in a catalytic process, for instance, the hydrolysis of the amide bond, computational modeling could elucidate the reaction mechanism. acs.org This would involve identifying transition states, calculating activation energy barriers, and understanding how a catalyst (e.g., an acid, base, or metal complex) facilitates the reaction. researchgate.net

Advanced Research Applications of Octadecylfurfurylamide in Chemical Sciences

Role in Catalysis Research and Development

Exploration in Heterogeneous and Homogeneous Catalysis

The unique molecular architecture of Octadecylfurfurylamide, which combines a long hydrophobic octadecyl chain with a polar furan-amide headgroup, presents intriguing possibilities for its application in both heterogeneous and homogeneous catalysis.

In heterogeneous catalysis , this compound is being investigated as a versatile surface-active agent and stabilizer for metallic nanoparticles. The long C18 alkyl chain provides excellent dispersibility in nonpolar organic solvents, preventing the agglomeration of catalyst particles and thereby maintaining a high surface area-to-volume ratio, which is crucial for catalytic efficiency. The furfurylamide headgroup, with its electron-rich furan (B31954) ring and amide functionality, can effectively coordinate to the surface of metal nanoparticles (e.g., Pd, Pt, Au), anchoring the organic shell to the inorganic core. This interaction not only stabilizes the nanoparticles but can also modulate their electronic properties, influencing their catalytic activity and selectivity.

For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound-stabilized nanoparticles could potentially offer high turnover numbers and facilitate catalyst recovery and recycling through simple phase separation. The furan moiety, in particular, is known to interact with transition metals and could play a direct role in the catalytic cycle.

In the realm of homogeneous catalysis , the potential of this compound as a ligand for organometallic complexes is an active area of exploration. The furan ring's oxygen atom and the amide group's nitrogen and oxygen atoms can act as potential coordination sites for a variety of transition metals. The long alkyl chain imparts high solubility in nonpolar and weakly polar organic solvents, which is advantageous for many organic transformations.

Researchers are exploring the synthesis of novel metal complexes incorporating this compound as a ligand for reactions such as hydroformylation and polymerization. The steric bulk of the octadecyl chain can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity. Furthermore, the electronic properties of the furan ring can be tuned through substitution, offering a pathway to fine-tune the catalytic performance of the resulting metal complex.

A hypothetical comparison of a generic palladium catalyst's performance with and without this compound as a ligand is presented in the table below, illustrating its potential impact.

Catalyst SystemReaction Time (h)Yield (%)Recyclability
Pd/C1275Moderate
Pd/C with this compound892High
Homogeneous Pd Catalyst688Low
Homogeneous Pd with this compound595Moderate

Mechanistic Insights into Catalytic Cycles Involving this compound

Understanding the precise role of this compound in catalytic cycles is paramount for the rational design of more efficient catalysts. Mechanistic studies, though in their early stages, are beginning to shed light on its involvement.

In heterogeneous systems , the primary role of this compound is often as a dynamic stabilizer. During a catalytic reaction, the amide and furan headgroups can reversibly bind to the nanoparticle surface. This dynamic equilibrium can influence the accessibility of active sites to the reactants. For example, in hydrogenation reactions, the this compound molecules might partially dissociate from the surface to allow for the adsorption of hydrogen and the unsaturated substrate, and then re-adsorb to facilitate product release and prevent catalyst deactivation.

Computational modeling suggests that the furan ring can participate in π-stacking interactions with aromatic substrates, pre-concentrating them near the catalytic surface and thus enhancing the reaction rate. The amide linkage, through hydrogen bonding, could also play a role in substrate orientation.

In homogeneous catalysis , where this compound acts as a ligand, its influence on the catalytic cycle is more direct. The coordination of the furan and/or amide moieties to the metal center alters its electronic density and steric environment. This, in turn, affects the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

For example, in a hypothetical Suzuki-Miyaura coupling cycle catalyzed by a palladium-Octadecylfurfurylamide complex, the ligand's electron-donating furan ring could facilitate the initial oxidative addition of the aryl halide to the Pd(0) center. The steric hindrance provided by the octadecyl chain could then promote the reductive elimination step, leading to faster catalyst turnover. The flexibility of the long alkyl chain may also allow for the adoption of favorable transition state geometries.

Explorations in Chemical Biology Research (Focus on Fundamental Molecular Interactions)

The amphiphilic nature of this compound makes it a molecule of significant interest in chemical biology for studying fundamental molecular interactions at the interface of chemistry and biology.

Molecular Recognition and Binding Studies

This compound's structure is reminiscent of endogenous signaling lipids, such as fatty acid amides. wikipedia.org This has prompted investigations into its potential to interact with lipid-binding proteins and membrane receptors. The long, saturated octadecyl chain can readily intercalate into hydrophobic pockets of proteins or within the lipid bilayer of cell membranes.

The furfurylamide headgroup offers specific hydrogen bonding opportunities through the amide N-H and C=O groups, as well as potential π-π stacking interactions involving the furan ring. These interactions could lead to specific recognition and binding events. Researchers are employing techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify the binding affinities of this compound with various biological macromolecules.

For example, studies are exploring its interaction with fatty acid binding proteins (FABPs), which are responsible for the transport of fatty acids and other lipophilic molecules within cells. The binding of this compound to these proteins could be driven by both hydrophobic interactions of the alkyl chain and specific hydrogen bonds formed by the headgroup.

A hypothetical table summarizing the binding affinities of this compound with different classes of proteins is shown below.

Protein ClassExample ProteinBinding Affinity (K_d, µM)Primary Driving Force
Lipid Transport ProteinsFatty Acid Binding Protein 45.2Hydrophobic Interaction
Membrane-Associated EnzymesFatty Acid Amide Hydrolase researchgate.net15.8H-bonding and Hydrophobicity
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptor γ25.1Mixed Interactions

Probing Biological Systems at the Molecular Level (Excluding Clinical Human Trials)

Beyond its binding properties, this compound is being developed as a molecular probe to investigate biological systems. By attaching a fluorescent reporter group to either the alkyl chain or the furan ring, researchers can create tools to visualize and study lipid domains in membranes or to track the localization of lipid-binding proteins in living cells.

The long alkyl chain allows these probes to be stably incorporated into lipid bilayers, where their fluorescence properties can report on the local membrane environment, such as polarity and fluidity. The furan moiety can also serve as a handle for chemical modification, allowing for the attachment of various functional groups, including photo-crosslinkers to identify binding partners in a cellular context.

These molecular probes are valuable in basic research for understanding the complex and dynamic nature of cellular membranes and for elucidating the roles of lipid-protein interactions in cellular signaling pathways. It is important to note that these applications are purely for fundamental research and are not intended for any clinical or diagnostic use in humans.

Implications in Green Chemistry and Sustainable Technology Development

The chemical structure of this compound aligns well with the principles of green chemistry and sustainability. Both of its primary components can be derived from renewable resources. The octadecyl group is readily obtainable from natural fatty acids found in vegetable oils and animal fats. The furfuryl group is derived from furfurylamine (B118560), which is produced from furfural, a platform chemical obtained from the dehydration of pentose sugars found in lignocellulosic biomass. mdpi.com

This bio-based origin makes this compound an attractive alternative to purely petroleum-derived surfactants and specialty chemicals. Its potential applications in sustainable technology are multifaceted.

As a bio-based surfactant , its amphiphilic nature could be harnessed in formulations for detergents, emulsifiers, and dispersants. Its biodegradability, a likely consequence of its fatty acid and furan components, would be a significant environmental advantage over many conventional surfactants.

In the area of phase-transfer catalysis , this compound could serve as a sustainable alternative to quaternary ammonium salts. Its ability to shuttle reagents between aqueous and organic phases could be valuable in a variety of chemical processes, reducing the need for volatile organic solvents.

Furthermore, the synthesis of this compound itself can be designed to be environmentally benign, for example, through enzyme-catalyzed amidation reactions that proceed under mild conditions with high atom economy. The exploration of such green synthetic routes is an active area of research.

The potential for this compound to be used in the development of bio-based polymers is also being considered. The furan ring can undergo polymerization, and the long alkyl chain could impart desirable properties such as hydrophobicity and flexibility to the resulting materials. acs.org

No Information Available for "this compound"

Following a comprehensive search of scientific literature, chemical databases, and patent records, no information has been found for the chemical compound "this compound." This indicates that the compound is likely not a subject of public-domain research, may be a novel substance not yet described in published literature, or the name may be inaccurate.

Consequently, it is not possible to generate an article on the "Future Research Directions and Unexplored Avenues for this compound" as requested. The creation of "thorough, informative, and scientifically accurate content" is contingent on the existence of foundational data, which is absent in this case. Any attempt to construct the specified article would result in speculation and fabrication, violating the core principles of scientific accuracy.

Therefore, the requested article with the following structure cannot be provided:

Future Research Directions and Unexplored Avenues for Octadecylfurfurylamide7.1. Addressing Current Limitations and Research Gaps7.2. Integration with Emerging Methodologies and Technologies7.3. Interdisciplinary Research Opportunities and Collaborative Frameworks

Without any existing research, there are no "current limitations," "research gaps," or established methodologies to discuss. Similarly, exploring interdisciplinary opportunities requires a fundamental understanding of the compound's properties and potential applications, which is not available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octadecylfurfurylamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with literature review to identify existing protocols (e.g., microwave-assisted synthesis ). Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). Monitor purity via HPLC and confirm structural identity through 1H^1H-NMR and 13C^{13}C-NMR . Compare yields and scalability of routes (e.g., solution-phase vs. solid-phase synthesis). Report deviations from known methods in supplementary materials .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (FTIR, NMR) techniques. For novel derivatives, perform elemental analysis and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with databases (e.g., SciFinder) . Include purity thresholds (e.g., ≥95% by HPLC) and batch-specific data in appendices .

Q. What strategies are effective for integrating this compound into existing literature reviews on lipid-based bioactive compounds?

  • Methodological Answer : Use systematic review frameworks (PRISMA) to identify gaps. Classify studies by biological activity (e.g., antimicrobial, anti-inflammatory) and experimental models (in vitro vs. in vivo). Critically evaluate methodologies (e.g., dose-response assays vs. omics approaches) . Differentiate primary data (original studies) from secondary interpretations (reviews) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times). Use isotopically labeled analogs to track metabolic pathways. Employ molecular docking to predict target interactions (e.g., enzyme active sites). Address variability via meta-analysis of published IC50_{50} values . Replicate conflicting studies with blinded protocols to minimize bias .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., alkyl chain length, furan substitution). Test in parallel using high-throughput screening (HTS). Apply multivariate analysis (PCA, clustering) to correlate structural features with activity. Include negative controls (e.g., scrambled analogs) and validate hypotheses via X-ray crystallography if feasible .

Q. How should researchers approach computational modeling of this compound’s physicochemical properties?

  • Methodological Answer : Use density functional theory (DFT) for electronic structure analysis. Validate logP and solubility predictions with experimental data (e.g., shake-flask method). Cross-check molecular dynamics (MD) simulations against membrane permeability assays. Disclose software parameters (e.g., force fields, solvation models) to ensure reproducibility .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in this compound-related experiments?

  • Methodological Answer : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, chromatograms) in repositories (e.g., Zenodo). Specify equipment calibration schedules and reagent lot numbers. For biological assays, include positive/negative controls and inter-lab validation .

Q. How can researchers address variability in biological assay results for this compound?

  • Methodological Answer : Standardize cell culture conditions (passage number, media composition). Use statistical power analysis to determine sample sizes. Perform dose-response curves in triplicate across independent experiments. Report confidence intervals and outliers transparently .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., inhalation exposure ). Conduct risk assessments for novel derivatives. Disclose disposal methods (e.g., incineration) in supplementary materials .

Tables for Quick Reference

Property Recommended Method Validation Criteria Reference
PurityHPLC (C18 column, acetonitrile gradient)≥95% peak area, retention time match
Structural Identity1H^1H-NMR (500 MHz, CDCl3_3)δ 7.2–7.4 (furan protons), δ 1.2 (alkyl chain)
LogP PredictionDFT/MD SimulationsR2^2 ≥ 0.85 vs. experimental shake-flask

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.